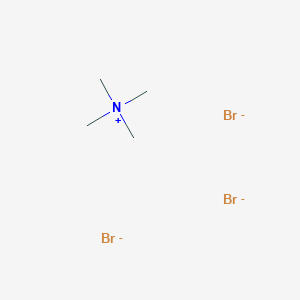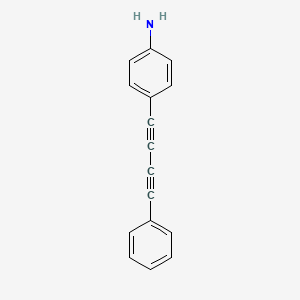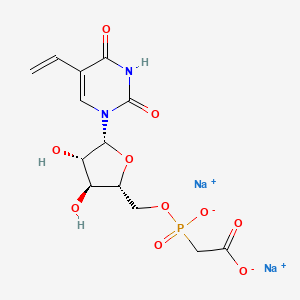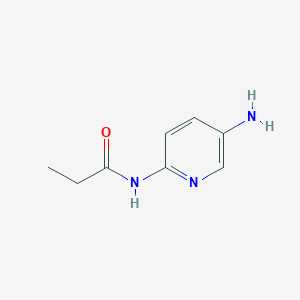
N-(5-Aminopyridin-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Aminopyridin-2-yl)propionamide is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the pyridine ring and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopyridin-2-yl)propionamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with propionyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopyridin-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(5-Aminopyridin-2-yl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-Aminopyridin-2-yl)propionamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Aminopyridin-2-yl)acetamide
- N-(5-Aminopyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Aminopyridin-2-yl)-N-methyl-propionamide
Uniqueness
N-(5-Aminopyridin-2-yl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(5-aminopyridin-2-yl)propanamide |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3,(H,10,11,12) |
InChI Key |
GVAQGDPSMNBOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


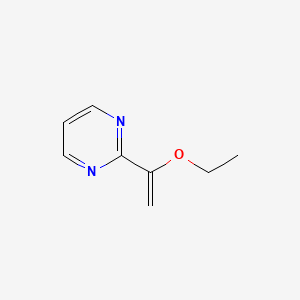
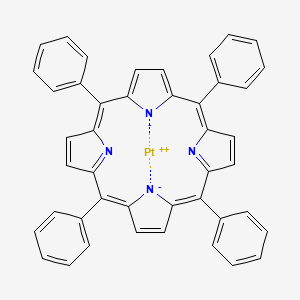
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
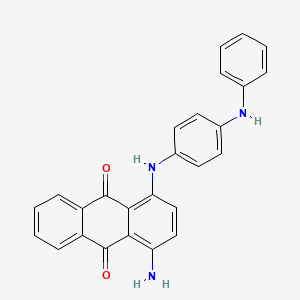
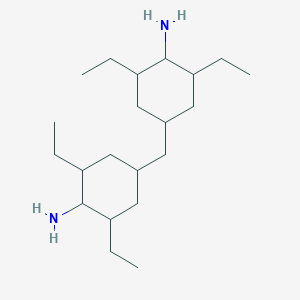
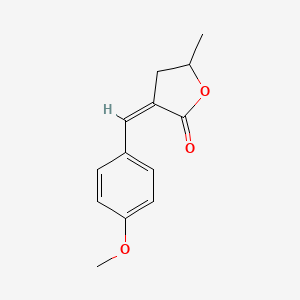
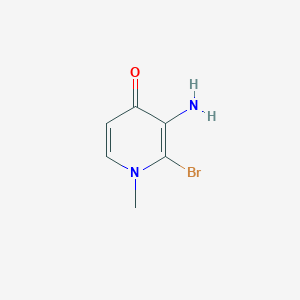
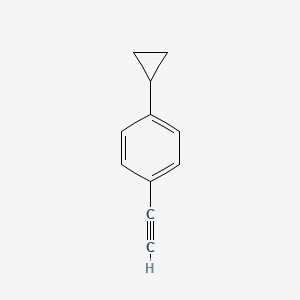
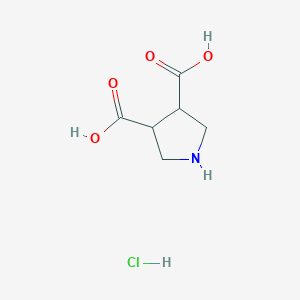
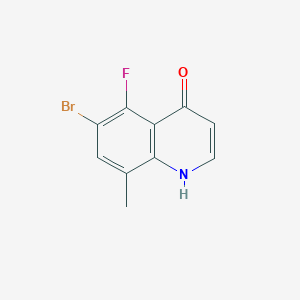
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
